molecular formula C9H10ClNO B12970450 (R)-4-(1-Aminoallyl)-2-chlorophenol

(R)-4-(1-Aminoallyl)-2-chlorophenol

Cat. No.: B12970450
M. Wt: 183.63 g/mol
InChI Key: LAWOEZQSFXNQRG-MRVPVSSYSA-N
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Description

“®-4-(1-Aminoallyl)-2-chlorophenol,” also known as “Levobunolol,” is a non-selective beta-adrenergic receptor antagonist. It is primarily used as an ophthalmic medication to treat glaucoma and ocular hypertension. The compound’s chemical structure consists of a chlorophenol ring with an aminoallyl side chain, and it exists in both enantiomeric forms: ®- and (S)-.

Preparation Methods

Synthesis Routes::

    Resolution of Racemic Mixture:

    Asymmetric Synthesis:

    Industrial Production:

Chemical Reactions Analysis

Reactions::

    Oxidation: Levobunolol can undergo oxidative metabolism in the liver, leading to the formation of metabolites.

    Reduction: Reduction of the ketone group in the synthesis pathway yields the desired ®-enantiomer.

    Substitution: The chlorine atom in the phenol ring can participate in substitution reactions.

    Esterification: Levobunolol may form esters with carboxylic acids.

Common Reagents and Conditions::

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkali metal hydroxides (e.g., NaOH) for phenol deprotonation, followed by reaction with alkyl halides.

    Esterification: Carboxylic acids (e.g., acetic acid) and acid catalysts (e.g., sulfuric acid).

Major Products::
  • The major product of reduction is ®-Levobunolol.
  • Metabolites formed during oxidative metabolism are also relevant.

Scientific Research Applications

    Ophthalmology: Levobunolol is used as an eye drop to lower intraocular pressure in glaucoma patients.

    Cardiovascular Research: As a beta-blocker, it has been studied for its effects on heart rate and blood pressure.

    Neuroprotection: Some research explores its potential neuroprotective effects beyond glaucoma treatment.

Mechanism of Action

  • Levobunolol competitively blocks beta-adrenergic receptors, specifically beta-1 and beta-2 receptors. By doing so, it reduces the effects of sympathetic stimulation, leading to decreased aqueous humor production and improved outflow, thus lowering intraocular pressure.

Comparison with Similar Compounds

    Timolol: Another non-selective beta-blocker used for glaucoma treatment.

    Betaxolol: A cardioselective beta-blocker with limited effects on bronchial smooth muscle.

    Carteolol: A non-selective beta-blocker with intrinsic sympathomimetic activity.

: DrugBank. (2021). Levobunolol. Retrieved from source.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

4-[(1R)-1-aminoprop-2-enyl]-2-chlorophenol

InChI

InChI=1S/C9H10ClNO/c1-2-8(11)6-3-4-9(12)7(10)5-6/h2-5,8,12H,1,11H2/t8-/m1/s1

InChI Key

LAWOEZQSFXNQRG-MRVPVSSYSA-N

Isomeric SMILES

C=C[C@H](C1=CC(=C(C=C1)O)Cl)N

Canonical SMILES

C=CC(C1=CC(=C(C=C1)O)Cl)N

Origin of Product

United States

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